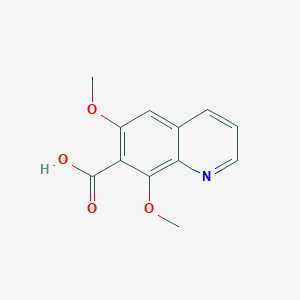
2-((4-Methylpiperazin-1-yl)methyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Metilpiperazin-1-il)metil)indolina es un compuesto químico que pertenece a la clase de derivados del indol. Los derivados del indol son significativos tanto en productos naturales como en compuestos sintéticos debido a sus diversas actividades biológicas. Este compuesto presenta una estructura central de indolina con un sustituyente 4-metilpiperazin-1-ilmetil, lo que lo convierte en una molécula valiosa en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((4-Metilpiperazin-1-il)metil)indolina generalmente implica la reacción de indolina con 4-metilpiperazina en presencia de un catalizador adecuado. Un método común es la reacción de Mannich, donde la indolina reacciona con formaldehído y 4-metilpiperazina en condiciones ácidas para formar el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reacciones de Mannich a gran escala, utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((4-Metilpiperazin-1-il)metil)indolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indolina, introduciendo varios sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos electrófilos como halógenos o cloruros de sulfonilo en condiciones ácidas o básicas.
Principales productos formados
Oxidación: N-óxidos de 2-((4-Metilpiperazin-1-il)metil)indolina.
Reducción: Aminas correspondientes.
Sustitución: Diversos derivados de indolina sustituidos.
Aplicaciones Científicas De Investigación
2-((4-Metilpiperazin-1-il)metil)indolina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Metilpiperazin-1-il)metil)indolina involucra su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto se dirige a proteínas y enzimas involucradas en los procesos celulares, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas, afectando así las vías metabólicas y las funciones celulares .
Comparación Con Compuestos Similares
Compuestos similares
Derivados del indol: Compuestos como el ácido indol-3-acético y el triptófano comparten la estructura central del indol.
Derivados de la piperazina: Compuestos como 1-(4-metilpiperazin-1-il)propan-2-ona y 4-metilpiperazina comparten la porción de piperazina.
Singularidad
2-((4-Metilpiperazin-1-il)metil)indolina es única debido a su combinación específica de las porciones de indolina y 4-metilpiperazina, que confieren propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en diversos campos de investigación, lo que la convierte en un compuesto valioso para estudios y desarrollos adicionales .
Propiedades
Fórmula molecular |
C14H21N3 |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
2-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N3/c1-16-6-8-17(9-7-16)11-13-10-12-4-2-3-5-14(12)15-13/h2-5,13,15H,6-11H2,1H3 |
Clave InChI |
HJSYJQQKBBGARB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


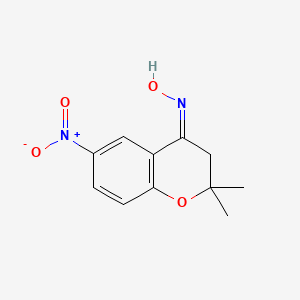
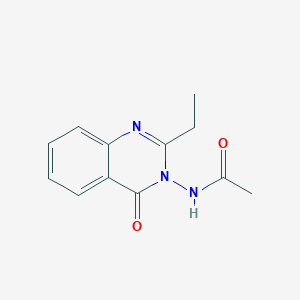

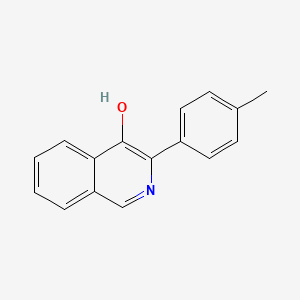

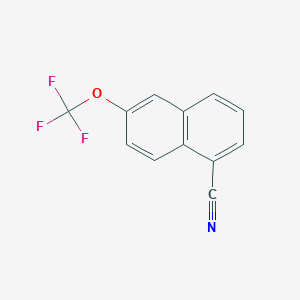


![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)




